Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-3-furanyl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))-
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Overview
Description
Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-3-furanyl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, hydroxy, and amino groups
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the indene derivative, followed by the introduction of the amino and hydroxy groups. The final step involves the esterification with tetrahydro-3-furanyl ester. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other carbamic acid derivatives and esters. What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
145680-03-1 |
---|---|
Molecular Formula |
C33H38N2O6 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(3R)-oxolan-3-yl] N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H38N2O6/c36-29(28(18-23-11-5-2-6-12-23)34-33(39)41-26-15-16-40-21-26)20-25(17-22-9-3-1-4-10-22)32(38)35-31-27-14-8-7-13-24(27)19-30(31)37/h1-14,25-26,28-31,36-37H,15-21H2,(H,34,39)(H,35,38)/t25-,26-,28+,29+,30-,31+/m1/s1 |
InChI Key |
PKJPLBXKJRGYRL-NKBYLQHSSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O |
Canonical SMILES |
C1COCC1OC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O |
Origin of Product |
United States |
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